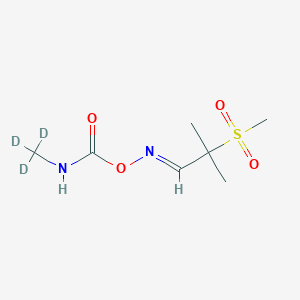
Glucosibarin potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glucosibarin potassium salt, also known as (2R)-2-Hydroxy 2-phenylethylglucosinolate, is a phytochemical standard primarily used in research. It is a member of the glucosinolate family, which are sulfur-containing compounds found in cruciferous vegetables. The empirical formula of this compound is C15H21NO10S2, and it has a molecular weight of 439.46. This compound appears as an off-white crystalline hygroscopic powder and is classified as a skin sensitizer.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glucosibarin potassium salt involves the extraction of glucosinolates from plant sources, followed by purification processes. One common method is the reversed-phase high-performance liquid chromatography (HPLC) technique, which is used to separate and purify glucosinolates from plant extracts . The samples are typically extracted with methanol, and the extracts are cleaned on an activated Florisil column. A mobile phase gradient prepared from methanol and ammonium acetate at pH 5.0 enables baseline separation of the glucosinolates .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from cruciferous plants, followed by purification using advanced chromatographic techniques. The production process ensures high purity and consistency, making the compound suitable for research and industrial applications.
化学反应分析
Types of Reactions
Glucosibarin potassium salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of glucosinolates is catalyzed by the enzyme myrosinase, which is present in the seeds and tissues of cruciferous plants . This reaction produces isothiocyanates, thiocyanates, nitriles, and thiones, depending on the pH, temperature, metal ions, protein cofactors, and the R group .
Common Reagents and Conditions
Hydrolysis: Catalyzed by myrosinase, producing isothiocyanates and other products.
Oxidation: Involves oxidizing agents such as hydrogen peroxide.
Substitution: Reactions with nucleophiles to form various derivatives.
Major Products Formed
Isothiocyanates: Known for their potential health benefits, including anti-cancer properties.
Thiocyanates: Formed under specific conditions and have various industrial applications.
Nitriles and Thiones: Produced under different reaction conditions and have distinct chemical properties.
科学研究应用
Glucosibarin potassium salt has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of glucosinolates in plant extracts.
Biology: Studied for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Investigated for its potential health benefits, including anti-cancer properties due to the production of isothiocyanates during hydrolysis.
Industry: Utilized in the food and beverage industry for its flavor and potential health benefits.
作用机制
The mechanism of action of glucosibarin potassium salt involves its hydrolysis by the enzyme myrosinase, leading to the production of bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets and pathways, including the activation of hepatic enzymes that detoxify carcinogens and the inhibition of cancer cell proliferation . The specific molecular targets and pathways involved in these effects are still under investigation.
相似化合物的比较
Similar Compounds
Glucoraphanin: Another glucosinolate found in cruciferous vegetables, known for its anti-cancer properties.
Sinigrin: A glucosinolate that produces allyl isothiocyanate, which has antimicrobial properties.
Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.
Uniqueness
Glucosibarin potassium salt is unique due to its specific chemical structure and the bioactive compounds it produces upon hydrolysis. Its distinct R group results in unique biological activities and potential health benefits, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
potassium;[(E)-[(3R)-3-hydroxy-3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10-,12-,13+,14-,15+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIGKNKFEZIHMP-GISRYHLLSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C/C(=N\OS(=O)(=O)[O-])/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20KNO10S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(N4-BENZOYL)-5/'-O-[(N,N-DIISOPROPYLAMINO)-(2-CYANOETHOXY)PHOSPHINYL]-3/'-O-(4,4/'-DIMETHOXYTRITYL)-](/img/new.no-structure.jpg)





![(2S,3S,4aS,5S,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-5-phenylmethoxy-5,7,8,8a-tetrahydro-4aH-pyrano[3,4-b][1,4]dioxine-8-carbonitrile](/img/structure/B1146970.png)
